Regioisomeric Bromine Position Determines LogP and Predicted Boiling Point Relative to 4-Bromo-1-(methoxymethyl)-2-nitrobenzene
The target compound, 1-bromo-4-(methoxymethyl)-2-nitrobenzene (CAS 1550134-47-8), has the bromine at the 1-position adjacent to the nitro group at the 2-position, whereas its regioisomer 4-bromo-1-(methoxymethyl)-2-nitrobenzene (CAS 874959-52-1) places the bromine at the 4-position with the methoxymethyl group shifted to the 1-position. Both compounds share the same molecular formula (C8H8BrNO3, MW 246.06 g/mol), and the target compound is expected to have a predicted boiling point of approximately 284.3 ± 25.0 °C and a predicted logP of approximately 2.1 based on computational models of the regioisomer, as no measured data are available for the target compound itself [1]. The bromine ortho to the nitro group in the target compound creates a fundamentally different steric and electronic environment compared to the para-bromo arrangement, which alters the activation energy for palladium-mediated oxidative addition in cross-coupling reactions [2].
| Evidence Dimension | Predicted boiling point and logP; regiochemical activation for cross-coupling |
|---|---|
| Target Compound Data | Predicted BP ~284 °C, predicted logP ~2.1 (estimated from regioisomer computational data); Br ortho to NO2 |
| Comparator Or Baseline | 4-Bromo-1-(methoxymethyl)-2-nitrobenzene (CAS 874959-52-1): predicted BP 284.3 ± 25.0 °C, predicted density 1.570 ± 0.06 g/cm³, predicted logP 2.1; Br para to NO2, meta to CH2OCH3 [1] |
| Quantified Difference | Structural regiochemical difference only; no statistically significant predicted property difference between regioisomers based on available computational data |
| Conditions | Computational prediction (ACD/Labs Percepta Platform or equivalent) for both compounds |
Why This Matters
The ortho-bromo-nitro arrangement in the target compound provides a distinct reactivity profile in palladium-catalyzed cross-coupling reactions relative to the para-bromo regioisomer, which is critical when designing regioselective synthetic sequences where the coupling site must be adjacent to the nitro group.
- [1] Molaid. 4-Bromo-1-(methoxymethyl)-2-nitrobenzene, CAS 874959-52-1. Predicted Properties: BP 284.3±25.0 °C, Density 1.570±0.06 g/cm³, logP 2.1. View Source
- [2] Schönhaber, J., Bjørsvik, H.-R., & Jensen, V. R. DFT Investigation of the Pd-Catalyzed Suzuki-Coupling of Nitro-Bromo-Benzenes and Nitrophenyl Boronic Acids. Cristin. View Source
